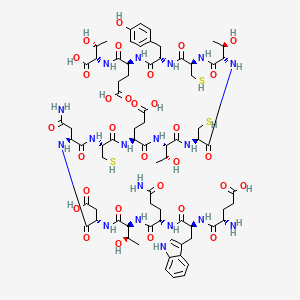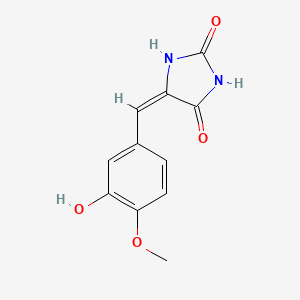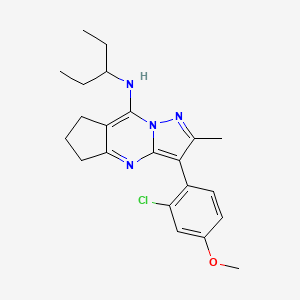
5H-Cyclopenta(d)pyrazolo(1,5-a)pyrimidin-8-amine, 3-(2-chloro-4-methoxyphenyl)-N-(1-ethylpropyl)-6,7-dihydro-2-methyl-
Vue d'ensemble
Description
ONO-2333MS is a small molecule drug developed by Ono Pharmaceutical Co., Ltd. It is an orally active corticotropin-releasing factor receptor 1 antagonist. This compound has been primarily investigated for its potential therapeutic effects in treating major depressive disorder and other stress-related conditions .
Méthodes De Préparation
The synthetic route for ONO-2333MS involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial production methods for ONO-2333MS would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with regulatory standards for pharmaceutical manufacturing. This includes rigorous quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
ONO-2333MS undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ONO-2333MS may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the behavior of corticotropin-releasing factor receptor antagonists and their interactions with other molecules.
Biology: It is used in research to understand the role of corticotropin-releasing factor receptor 1 in stress-related biological processes and its potential as a therapeutic target.
Medicine: Clinical trials have investigated its efficacy in treating major depressive disorder and other stress-related conditions. .
Industry: ONO-2333MS could potentially be developed into a pharmaceutical product for treating stress-related disorders, pending further research and regulatory approval
Mécanisme D'action
ONO-2333MS exerts its effects by antagonizing the corticotropin-releasing factor receptor 1. This receptor is involved in the body’s stress response and is implicated in various stress-related disorders. By blocking the receptor, ONO-2333MS reduces the activity of the corticotropin-releasing factor, thereby alleviating stress-related symptoms. The molecular targets and pathways involved include the hypothalamic-pituitary-adrenal axis and various neurotransmitter systems .
Comparaison Avec Des Composés Similaires
ONO-2333MS is unique among corticotropin-releasing factor receptor antagonists due to its specific chemical structure and pharmacokinetic properties. Similar compounds include:
Pexacerfont: Another corticotropin-releasing factor receptor 1 antagonist with similar therapeutic potential.
Verucerfont: A compound with a similar mechanism of action but different chemical structure.
R121919: Another corticotropin-releasing factor receptor 1 antagonist that has been investigated for similar applications
These compounds share the common goal of targeting the corticotropin-releasing factor receptor 1 to alleviate stress-related symptoms, but they differ in their chemical structures, pharmacokinetics, and clinical outcomes .
Propriétés
Numéro CAS |
441060-02-2 |
|---|---|
Formule moléculaire |
C22H27ClN4O |
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
10-(2-chloro-4-methoxyphenyl)-11-methyl-N-pentan-3-yl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |
InChI |
InChI=1S/C22H27ClN4O/c1-5-14(6-2)24-21-17-8-7-9-19(17)25-22-20(13(3)26-27(21)22)16-11-10-15(28-4)12-18(16)23/h10-12,14,24H,5-9H2,1-4H3 |
Clé InChI |
LDIOUQIXNSSOGU-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)NC1=C2CCCC2=NC3=C(C(=NN31)C)C4=C(C=C(C=C4)OC)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


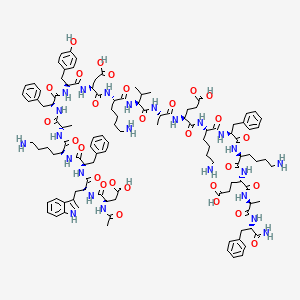

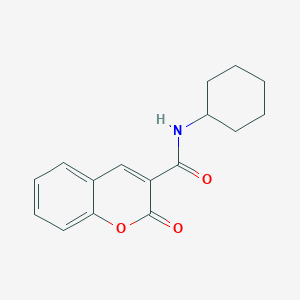


![2-[4-Toluenesulfonyl]-1,4-naphthoquinone](/img/structure/B3062778.png)


